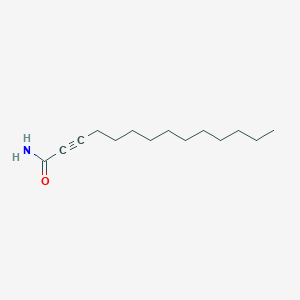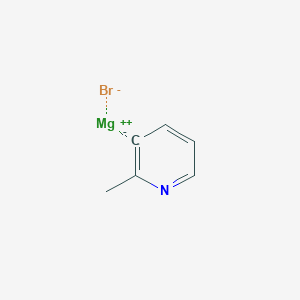
2,2'-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with ethane-1,1-diyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethane bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents such as bromine or chlorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-diones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge instead of an ethane bridge.
Dimethyl 2,2’-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)diacetate: Contains indole rings instead of pyrrole rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of pyrrole rings.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific ethane bridge connecting two pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
921624-96-6 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H16N2/c1-10(11-6-4-8-13(11)2)12-7-5-9-14(12)3/h4-10H,1-3H3 |
Clé InChI |
IKQDFJYLOIYIHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CN1C)C2=CC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)




![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)




![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
